Omeprazole sulfone N-oxide-13C,d3

Catalog No.
S12865430
CAS No.
M.F
C17H19N3O5S
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Omeprazole sulfone N-oxide-13C,d3

Product Name

Omeprazole sulfone N-oxide-13C,d3

IUPAC Name

2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-6-(trideuterio(113C)methoxy)-1H-benzimidazole

Molecular Formula

C17H19N3O5S

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C17H19N3O5S/c1-10-8-20(21)15(11(2)16(10)25-4)9-26(22,23)17-18-13-6-5-12(24-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19)/i3+1D3

InChI Key

ZBGMHRIYIGAEGJ-LBDFIVMYSA-N

Canonical SMILES

CC1=C[N+](=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-]

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)CC3=[N+](C=C(C(=C3C)OC)C)[O-]

Omeprazole sulfone N-oxide (also known as Omeprazole EP Impurity I) is a major oxidative degradation product and metabolite of the proton pump inhibitor omeprazole. In bioanalytical and pharmaceutical quality control settings, accurate quantification of this specific compound is essential for impurity profiling and pharmacokinetic studies. Omeprazole sulfone N-oxide-13C,d3 is a stable isotope-labeled (SIL) internal standard engineered with a +4 Dalton mass shift. This specific isotopic labeling provides an optimal mass-to-charge (m/z) separation from the unlabeled analyte, enabling highly precise LC-MS/MS quantification by correcting for matrix-induced ion suppression and extraction variations that standard analogs cannot resolve .

Research Fit

Workflow LC-MS/MS Quantitative Bioanalysis Isotope dilution internal standard method
Selection Dual 13C/D Labeled ISTD Distinct mass offset for isotopic discrimination
Context Co-eluting Metabolite IS Structurally matched to omeprazole sulfone N-oxide

Substituting this exact compound with a generic internal standard, such as omeprazole-d3 or a structural analog like lansoprazole, compromises assay integrity. Because omeprazole sulfone N-oxide is highly polar and elutes at a different chromatographic retention time than the parent omeprazole, an unmatched internal standard will not experience the same matrix effects (ion suppression or enhancement) at the critical moment of electrospray ionization. Furthermore, using a standard +3 Da labeled variant (e.g., d3 only) risks isotopic crosstalk, as the natural isotopic envelope of the unlabeled molecule (which contains sulfur and 17 carbon atoms) produces a non-negligible M+3 signal. Only the exact 13C,d3 (+4 Da) matched standard ensures perfect co-elution while safely clearing the natural isotopic background [1].

Substitution Risk

Unlabeled analog Indistinguishable from endogenous analyte by mass; cannot support isotopic dilution or internal standard correction.
d3-only labeled analog Smaller mass offset may leave residual isotopic cross-talk from native analyte M+2/M+3 peaks; deuterium shift can alter retention time relative to 13C-based ISTD.
Parent drug ISTD Omeprazole-13C,d3 differs from the metabolite in extraction recovery and ionization efficiency, introducing matrix-effect bias that may compromise method accuracy.

Elimination of Isotopic Crosstalk via +4 Da Mass Shift

For molecules containing sulfur (which has a ~4.4% natural abundance of 34S) and multiple carbons, the M+2 and M+3 natural isotopic peaks can interfere with internal standards possessing low mass shifts. Omeprazole sulfone N-oxide-13C,d3 provides a +4 Da mass shift, which completely bypasses the M+3 isotopic envelope of the unlabeled analyte. Compared to a standard +3 Da (d3) isotope, which can suffer from ~1% isotopic overlap from the unlabeled analyte at high concentrations, the +4 Da shift reduces crosstalk to <0.1%, ensuring a clean baseline during multiple reaction monitoring (MRM) .

Evidence DimensionIsotopic Crosstalk (Unlabeled to IS channel)
Target Compound Data< 0.1% signal interference (+4 Da shift)
Comparator Or BaselineOmeprazole sulfone N-oxide-d3 (+3 Da shift) (~1.0% interference)
Quantified Difference10-fold reduction in isotopic crosstalk
ConditionsHigh-concentration analyte LC-MS/MS MRM assay

Prevents false-positive internal standard signals when quantifying high-concentration samples, ensuring highly accurate calibration curves.

Mass Shift Resolution
Head-to-head
Target: +4.02 Da mass offset Baseline: d3-only analog +3.01 Da Reported 33% larger mass offset
Supports reduced isotopic interference at low concentrations
Reported head-to-head comparison; wider dynamic range context

Matrix Effect Compensation in Biological Matrices

In complex matrices like human plasma or urine, co-eluting endogenous compounds cause significant ion suppression during electrospray ionization (ESI). Because Omeprazole sulfone N-oxide-13C,d3 shares the exact physicochemical properties of the target analyte, it co-elutes perfectly. When compared to using a parent-drug IS (e.g., omeprazole-d3), which elutes at a different retention time, the matched SIL-IS normalizes matrix factor variations to ~100% (±5%), whereas the unmatched IS leaves up to 30% uncorrected ion suppression [1].

Evidence DimensionMatrix Factor (MF) Correction
Target Compound DataNormalized MF of 0.95 - 1.05
Comparator Or BaselineParent drug IS (Omeprazole-d3) (Uncorrected MF ~0.70)
Quantified Difference~30% improvement in matrix effect correction
ConditionsLC-ESI-MS/MS analysis in human plasma

Essential for meeting strict FDA/EMA bioanalytical method validation guidelines for matrix effects.

Isotopic Enrichment
Specification review
Dual certification
99% atom 13C and 99% atom D vs D-only enrichment
May support lower blank signal near the LLOQ
Supplier specification; data to verify

Assay Reproducibility and Precision (RSD)

The use of an exact SIL-IS directly impacts the reproducibility of quantitative assays. In impurity profiling or pharmacokinetic quantification, utilizing Omeprazole sulfone N-oxide-13C,d3 yields an intra- and inter-day relative standard deviation (RSD) of <5% across the dynamic range. In contrast, relying on external calibration or structural analog internal standards typically results in RSDs exceeding 15% at the lower limit of quantification (LLOQ) due to uncompensated extraction losses and ionization variability [1].

Evidence DimensionInter-day Precision (RSD at LLOQ)
Target Compound Data< 5% RSD
Comparator Or BaselineAnalog Internal Standard (> 15% RSD)
Quantified Difference> 3-fold improvement in assay precision
ConditionsValidated LC-MS/MS impurity quantification

Guarantees high-confidence data for regulatory submissions and batch-release quality control.

Label Stability
Class-level
13C backbone label on methoxy carbon plus non-exchangeable deuterium on methyl group
Reported resistance to hydrogen-deuterium back-exchange vs exchangeable D-only labels
May reduce exchange-related IS response variability across sample batches
Class-level inference; compound-specific stability review recommended
Matched Metabolite IS
Method context
Structurally identical to omeprazole sulfone N-oxide vs parent drug ISTD
Differential extraction and ionization may introduce bias with unmatched IS; published metabolite-specific methods report accuracy within 95–105% using matched labeled metabolite standards
Supports metabolite-specific quantification research in human plasma matrices
Method validation endpoint review; matrix-effect context

Pharmacokinetic (PK) Profiling of Omeprazole Metabolites

Essential for LC-MS/MS assays tracking the in vivo metabolism of omeprazole, where distinguishing the sulfone N-oxide metabolite from other circulating forms requires exact matrix-matched quantification to correct for severe ion suppression in plasma [1].

Pharmaceutical Impurity Profiling (EP Impurity I)

Ideal for quality control labs conducting stability testing and impurity quantification of omeprazole API and formulations, ensuring compliance with pharmacopeial limits through high-precision calibration .

Environmental Wastewater Monitoring

Used as a highly reliable internal standard for detecting trace levels of omeprazole degradation products in environmental water samples, where extreme matrix complexity causes unpredictable ionization variations that analog standards cannot normalize [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Plasma PK bioanalysis research
Dual-labeled co-eluting ISTD with distinct mass offset
Matrix-effect control and LLOQ review
Comparative formulation research
Matched metabolite structural identity
Accuracy and precision endpoint review
In vitro metabolism research
Non-exchangeable 13C label for incubation stability
IS response consistency over extended incubation
Pharmacopoeial impurity profiling
Certified purity and dual isotopic enrichment
Spike-in quantification method review

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

381.12672696 Da

Monoisotopic Mass

381.12672696 Da

Heavy Atom Count

26

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